2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid
Description
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with four bromine atoms and a naphthylcarbamoyl group. The compound is commercially available for research purposes with a purity of 95% and is offered in 1g quantities by Atuo Chemistry, a supplier specializing in custom synthesis and scale-up production for pharmaceutical clients .
Properties
CAS No. |
54914-90-8 |
|---|---|
Molecular Formula |
C18H9Br4NO3 |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Br4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
InChI Key |
JWPBFQCSPZQAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of organic semiconductors and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural uniqueness lies in its combination of a tetrabrominated benzoic acid core and a naphthylcarbamoyl substituent. Key comparisons include:
Key Observations :
- Flame Retardancy: TBB and TBPH, ester derivatives of tetrabrominated benzoic acid, are widely used as flame retardants but face scrutiny for environmental persistence and bioaccumulation .
- Dye Chemistry : Sulfonic acid derivatives (e.g., ) demonstrate enhanced water solubility and stability as colorants, contrasting with the target compound’s carbamoyl group, which may favor organic solvent compatibility.
Physicochemical Properties
- Polarity and Solubility : The naphthylcarbamoyl group in the target compound likely increases hydrophobicity compared to sulfonic acid analogs (e.g., ), limiting aqueous solubility. This contrasts with TBB and TBPH, whose ester groups enhance compatibility with polymers .
- Thermal Stability : Brominated aromatic compounds generally exhibit high thermal stability. The tetrabrominated core in the target compound and its analogs (e.g., ) suggests decomposition temperatures >250°C, though experimental data are lacking.
Environmental and Health Considerations
While TBB and TBPH are flagged for environmental risks due to ester-mediated bioaccumulation , the target compound’s carboxylic acid group may facilitate faster degradation. However, brominated aromatics often resist microbial breakdown, warranting caution in disposal.
Data Table: Comparative Analysis of Tetrabrominated Benzoic Acid Derivatives
Biological Activity
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated benzoic acid derivative known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C18H9Br4NO3
- Molecular Weight : 606.89 g/mol
- CAS Number : 54914-90-8
The structure of this compound features multiple bromine atoms and a naphthalenyl carbamoyl group, which may influence its biological interactions and mechanisms of action.
Antimicrobial Activity
Brominated benzoic acids have been reported to possess antimicrobial properties. The potential activity of this compound against bacteria and fungi can be inferred from studies on related compounds:
-
Antibacterial Effects :
- In vitro studies have shown that brominated compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Research Findings :
A study evaluating the antibacterial activity of various benzoic acid derivatives found that certain brominated derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and chronic conditions. Compounds with similar structures have demonstrated anti-inflammatory effects:
-
Mechanisms :
- Inhibition of pro-inflammatory cytokines.
- Reduction of oxidative stress markers.
-
Evidence :
Research on related benzoic acid derivatives suggests that the presence of bromine atoms may enhance anti-inflammatory activity by modulating immune responses .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
